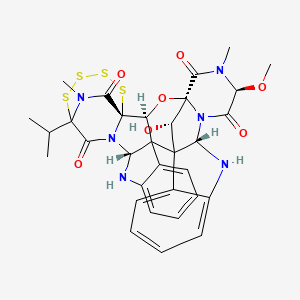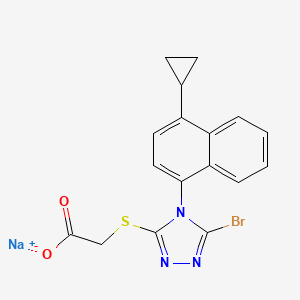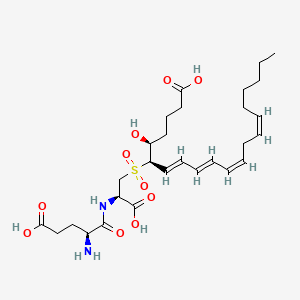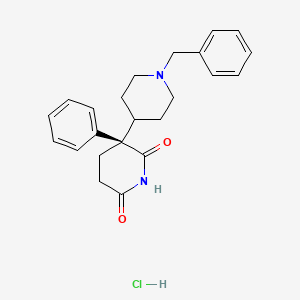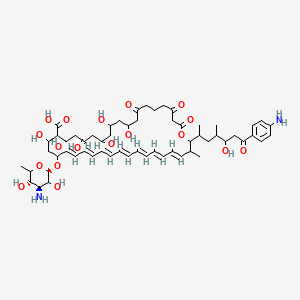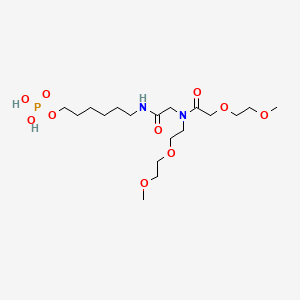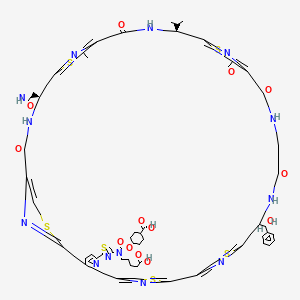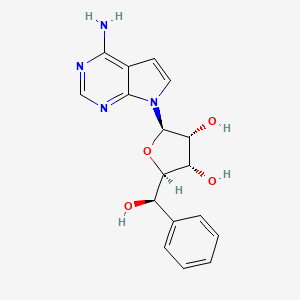
LLY-283
描述
LLY-283 是一种强效且选择性的蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂。PRMT5 是一种 II 型精氨酸甲基转移酶,催化各种核和细胞质蛋白中对称二甲基精氨酸的形成。该酶参与多种细胞过程,包括 RNA 加工、信号转导和转录调控。 This compound 已显示出显著的抗肿瘤活性,并作为一种极佳的探针分子,用于了解 PRMT5 在正常细胞和癌细胞中的生物学功能 .
作用机制
LLY-283 通过选择性抑制 PRMT5 酶活性发挥作用。该化合物与 PRMT5 的 S-腺苷甲硫氨酸 (SAM) 结合口袋结合,阻止靶蛋白精氨酸残基的甲基化。这种抑制破坏了对称二甲基精氨酸的形成,导致 RNA 加工、信号转导和转录调控发生改变。 涉及的分子靶标和途径包括各种核和细胞质蛋白,这些蛋白对于细胞功能和增殖至关重要 .
准备方法
合成路线和反应条件
LLY-283 是通过一系列涉及形成三氮杂双环壬烷核心结构的化学反应合成的。合成路线通常涉及以下步骤:
- 形成三氮杂双环壬烷核心。
- 引入羟基苯甲基。
- 最终功能化以获得所需化合物。
反应条件通常包括使用特定的催化剂、溶剂和温度控制,以确保化合物的所需产率和纯度 .
工业生产方法
This compound 的工业生产涉及扩大合成路线,同时保持严格的质量控制措施。这包括优化反应条件、纯化过程以及确保最终产品的稳定性。 该化合物与制药公司和研究机构合作生产,以满足研究和治疗应用的需求 .
化学反应分析
反应类型
LLY-283 经历各种化学反应,包括:
氧化: 该化合物可在特定条件下氧化,形成氧化衍生物。
还原: 可以进行还原反应以修饰 this compound 中存在的官能团。
取代: this compound 可以进行取代反应,其中特定的官能团被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同功能特性的类似物 .
科学研究应用
LLY-283 具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究 PRMT5 的功能及其在各种生化途径中的作用。
生物学: 在细胞测定中使用,以研究 PRMT5 抑制对细胞过程(如 RNA 剪接和基因表达)的影响。
医学: 显示出显著的抗肿瘤活性,并用于临床前研究,以探索其作为各种癌症(包括乳腺癌、胃癌、胶质母细胞瘤和淋巴瘤)的治疗剂的潜力。
相似化合物的比较
与其他抑制剂相比,LLY-283 在对 PRMT5 的高效力和选择性方面独树一帜。类似的化合物包括:
LLY-284: this compound 的非对映异构体,活性低得多。
GSK3326595: PRMT5 的底物竞争性抑制剂。
JNJ64619178: PRMT5 的 SAM 模拟物/竞争性抑制剂。
PF-06939999: 另一种处于临床试验阶段的 PRMT5 抑制剂。
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


